(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
CAS No.: 2344677-50-3
VCID: VC6567950
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine - 2344677-50-3](/images/structure/VC6567950.png)
Description |
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is a complex organic compound featuring a spirocyclic structure, which includes a pyridine moiety attached to a dioxaspirodecane framework. This compound is of interest in synthetic organic chemistry due to its potential applications in drug development and biological activity. The CAS number for this compound is 2344677-50-3, and it is also known as (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine . SynthesisThe synthesis of (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine typically involves multi-step organic reactions. These processes may include the use of specific reagents, solvents, and catalysts to facilitate efficient reactions. The exact synthetic route can vary based on available reagents and desired yield. Biological and Chemical ActivitiesWhile specific biological activities of (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine are not well-documented, compounds with similar spirocyclic structures have shown potential in medicinal chemistry. These include immunomodulating and antineoplastic effects, often attributed to interactions with biological targets such as chemokine receptors. Similar CompoundsSeveral compounds share structural similarities with (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine, including variations in substituents or core structures. Notable examples include:
Research and ApplicationsResearch into compounds like (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is crucial for understanding their biological implications. Interaction studies focus on how these compounds bind to specific biological targets, which could lead to applications in drug development. Safety and HandlingHandling of chemical compounds requires adherence to safety protocols. General precautions include wearing protective gear, avoiding exposure to heat sources, and ensuring good ventilation during use. Specific safety data sheets (SDS) should be consulted for detailed handling instructions. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2344677-50-3 | ||||||||||||
Product Name | (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | ||||||||||||
Molecular Formula | C14H20N2O2 | ||||||||||||
Molecular Weight | 248.326 | ||||||||||||
IUPAC Name | (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | ||||||||||||
Standard InChI | InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 | ||||||||||||
Standard InChIKey | NVKVUTCFOXXUAI-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 139022730 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume